molecular formula C44H53ClN10O8S B611389 TL 13-27 CAS No. 2250025-90-0

TL 13-27

Cat. No.: B611389
CAS No.: 2250025-90-0
M. Wt: 917.48
InChI Key: DOOUFCVVMSZNOA-UHFFFAOYSA-N
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Description

TL 13-27: is a synthetic compound known for its role as a negative control in scientific research, particularly in the study of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TL 13-27 involves multiple steps, including the formation of various intermediate compounds. The key steps include the coupling of a chloropyrimidine derivative with an isopropylsulfonyl phenylamine, followed by the attachment of a piperazine ring and subsequent ethoxylation. The final step involves the coupling of the resulting compound with an isoindolinone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity (≥98%) .

Chemical Reactions Analysis

Types of Reactions: TL 13-27 primarily undergoes substitution reactions due to the presence of various functional groups such as chloro, sulfonyl, and amino groups. These reactions are facilitated by common reagents like bases and nucleophiles .

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium carbonate

    Nucleophiles: Ammonia, amines

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .

Properties

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOUFCVVMSZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53ClN10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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